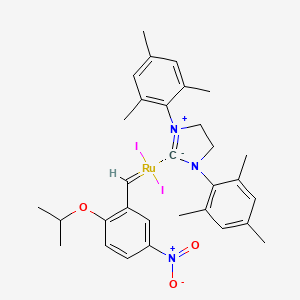
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)-(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide” is a complex compound that is widely used in organic synthesis . It is a catalyst for various transformations and can be immobilized on a molecular sieve to prepare a composite olefin metathesis catalyst with high catalytic activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The starting material, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is reacted with various reagents to form the desired product . The Staudinger reaction of the imidazolin-2-ylidenes with trimethylsilyl azide furnishes the corresponding N-silylated 2-iminoimidazolines .Molecular Structure Analysis
The molecular and crystal structures of the title complex have been determined by single crystal X-ray diffraction . The structure contains short interatomic contacts, which are important factors in its reactivity .Chemical Reactions Analysis
This compound serves as a catalyst for various reactions. For example, it is used in the Suzuki cross-coupling of aryl chlorides . It also serves as a more reactive catalyst for ring-closing metathesis .Physical And Chemical Properties Analysis
The compound is a white to off-white powder with a melting point of 140 °C . It is air sensitive and moisture sensitive . The empirical formula is C21H24N2 and the molecular weight is 304.42866 .科学的研究の応用
Imidazole Derivatives in Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activity, with some compounds advancing to preclinical testing. These structures are of interest for the synthesis of new antitumor drugs and compounds with diverse biological properties (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).
Ruthenium(II) Coordination Complexes as Anticancer Agents
Mononuclear Ruthenium(II) coordination complexes are considered promising drug candidates due to their potential for reduced toxicity and tolerance in vivo. They offer advantages over platinum-based complexes in biological applications, with research focusing on interactions between active ruthenium complexes and biological targets. Some ruthenium compounds, such as imidazolium [trans-tetrachloro(dmso)(imidazole)ruthenate(III)] and others, have shown promising cytotoxic profiles, indicating a strong emerging field of research in ruthenium-based antitumor agents (William M. Motswainyana, P. A. Ajibade, 2015).
Applications in Antioxidant Capacity and Organic Pollutants Treatment
Research on ruthenium compounds also extends to their antioxidant capacities and treatment of organic pollutants. The ABTS/PP decolorization assay and studies on redox mediators in the treatment of organic pollutants highlight the broader chemical and environmental applications of ruthenium-based compounds (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020); (Maroof Husain, Q. Husain, 2007).
作用機序
Target of Action
It’s known that similar compounds, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene , are used as ligands in the formation of metal complexes, suggesting that the target could be a metal ion or a metal-containing compound.
Mode of Action
The compound, being a type of N-heterocyclic carbene (NHC) ligand , binds with metal pre-catalysts to form complexes that show high catalytic activity
Biochemical Pathways
It’s known that nhc ligands like this compound are used in various catalytic reactions , implying that it could affect pathways involving these reactions.
Result of Action
Given its role as a catalyst in various reactions , it can be inferred that it facilitates these reactions at the molecular level, potentially leading to changes in cellular processes.
Action Environment
The compound is relatively stable under dry conditions . Its action, efficacy, and stability could be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Safety and Hazards
特性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2HI.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQNGTPFFJLJOZ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37I2N3O3Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)




![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)